molecular formula C32H52Cl3N9O5 B10860085 Elamipretide hydrochloride CAS No. 2244098-12-0

Elamipretide hydrochloride

Cat. No.: B10860085
CAS No.: 2244098-12-0
M. Wt: 749.2 g/mol
InChI Key: NGOPFUMILSNWHH-QTSNMJAOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Elamipretide hydrochloride is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tetrapeptide chain. The key steps include:

  • Coupling of D-arginine with 2,6-dimethyl-L-tyrosine.
  • Addition of L-lysine and L-phenylalanine to complete the tetrapeptide sequence.
  • The final product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Automated peptide synthesizers for efficient and high-yield production.
  • Purification using high-performance liquid chromatography (HPLC).
  • Conversion to hydrochloride salt and lyophilization for stability and storage.

Chemical Reactions Analysis

Types of Reactions: Elamipretide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyltyrosine residue.

    Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.

    Substitution: Substitution reactions can take place at the amino acid side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

  • Oxidized forms of elamipretide.
  • Reduced peptide fragments.
  • Substituted derivatives with modified side chains.

Scientific Research Applications

Elamipretide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Elamipretide hydrochloride exerts its effects by targeting the inner mitochondrial membrane. It binds to cardiolipin, a phospholipid crucial for mitochondrial function . This binding stabilizes the mitochondrial membrane, reduces the production of reactive oxygen species, and enhances ATP production. The molecular targets include cardiolipin and components of the electron transport chain .

Comparison with Similar Compounds

    SS-31: Another mitochondrially-targeted peptide with similar properties.

    MTP-131: A compound with comparable mitochondrial targeting and antioxidant effects.

Uniqueness: Elamipretide hydrochloride is unique due to its specific binding to cardiolipin and its ability to stabilize mitochondrial membranes effectively. This specificity makes it a promising candidate for treating mitochondrial-related diseases .

Properties

CAS No.

2244098-12-0

Molecular Formula

C32H52Cl3N9O5

Molecular Weight

749.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide;trihydrochloride

InChI

InChI=1S/C32H49N9O5.3ClH/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;;;/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);3*1H/t24-,25+,26+,27+;;;/m1.../s1

InChI Key

NGOPFUMILSNWHH-QTSNMJAOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.Cl.Cl.Cl

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.Cl.Cl.Cl

Origin of Product

United States

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